
9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are used in various pharmacological applications. This compound is structurally related to lysergic acid diethylamide (LSD) and other ergoline alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with lysergic acid, a naturally occurring ergoline derivative.
Methylation: The nitrogen atoms in the lysergic acid are methylated using methyl iodide in the presence of a base such as potassium carbonate.
Dehydration: The resulting compound undergoes a dehydration reaction to form the didehydro structure.
Carboxamide Formation: The final step involves the formation of the carboxamide group at the 8beta position using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ergoline ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ergoline derivatives.
Aplicaciones Científicas De Investigación
9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.
Biology: Studied for its interactions with various biological receptors, including serotonin and dopamine receptors.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders and migraines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide involves its interaction with serotonin and dopamine receptors in the brain. It acts as an agonist or antagonist at these receptors, modulating neurotransmitter release and affecting various physiological processes. The compound’s unique structure allows it to bind selectively to specific receptor subtypes, influencing mood, perception, and cognition.
Comparación Con Compuestos Similares
Similar Compounds
Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a similar ergoline structure.
Ergometrine: An ergot alkaloid used to treat postpartum hemorrhage.
Methylergometrine: A derivative of ergometrine with enhanced uterotonic properties.
Uniqueness
9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide is unique due to its specific methylation pattern and the presence of the didehydro structure. These features confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H21N3O |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C18H21N3O/c1-20(2)18(22)12-7-14-13-5-4-6-15-17(13)11(9-19-15)8-16(14)21(3)10-12/h4-7,9,12,16,19H,8,10H2,1-3H3 |
Clave InChI |
FWHSERNVTGTIJE-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


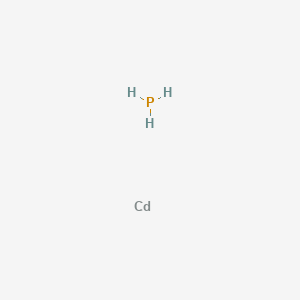
![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
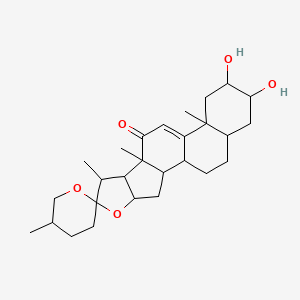
![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)
![9a-Hydroxy-3,8a-dimethyl-5-methylene4,4a,5,6,9,9a-hexahydronaphtho[2,3-b]furan-2(8aH)-one](/img/structure/B12300947.png)
![4-(9-Ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)-N,N-di(propan-2-yl)benzamide](/img/structure/B12300952.png)
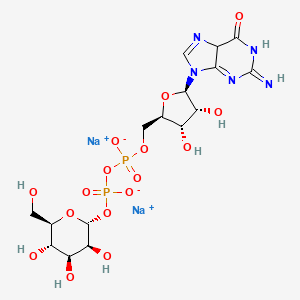
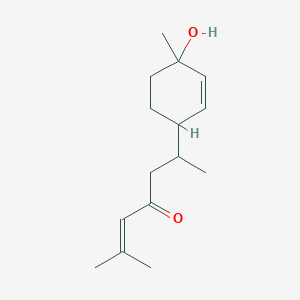
![trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B12300969.png)

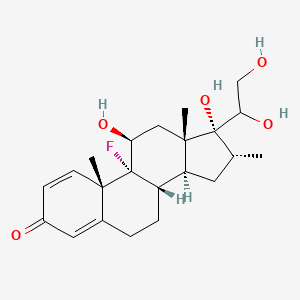
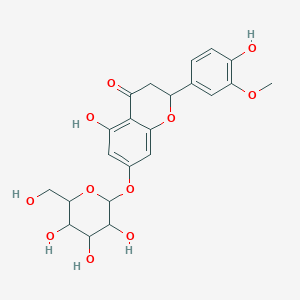
![2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B12301009.png)
